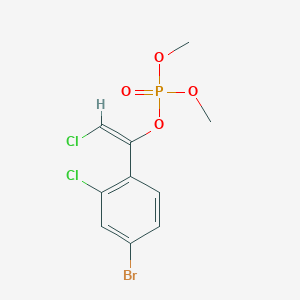
1-(4-Bromo-2-chlorophenyl)ethenyl dimethyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromo-2-chlorophenyl)ethenyl dimethyl phosphate (BCP) is a synthetic organophosphate compound that has been widely used in scientific research. It is a potent inhibitor of acetylcholinesterase, an enzyme that plays a critical role in the regulation of the nervous system. BCP has been studied for its potential applications in the treatment of Alzheimer's disease and other neurological disorders.
作用機序
1-(4-Bromo-2-chlorophenyl)ethenyl dimethyl phosphate acts as a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, 1-(4-Bromo-2-chlorophenyl)ethenyl dimethyl phosphate increases the levels of acetylcholine in the brain, leading to increased neurotransmission and improved cognitive function.
Biochemical and Physiological Effects:
1-(4-Bromo-2-chlorophenyl)ethenyl dimethyl phosphate has been shown to have a number of biochemical and physiological effects. It has been found to improve cognitive function in animal models of Alzheimer's disease and other neurological disorders. 1-(4-Bromo-2-chlorophenyl)ethenyl dimethyl phosphate has also been shown to have antioxidant properties, which may protect against oxidative stress and neurodegeneration.
実験室実験の利点と制限
One advantage of using 1-(4-Bromo-2-chlorophenyl)ethenyl dimethyl phosphate in lab experiments is its potency as an acetylcholinesterase inhibitor. This allows for precise manipulation of acetylcholine levels in the brain. However, one limitation of using 1-(4-Bromo-2-chlorophenyl)ethenyl dimethyl phosphate is its potential toxicity. Care must be taken to ensure that the dosage used in experiments is safe for animals or human subjects.
将来の方向性
There are a number of future directions for research on 1-(4-Bromo-2-chlorophenyl)ethenyl dimethyl phosphate. One area of interest is the development of more potent and selective acetylcholinesterase inhibitors for the treatment of neurological disorders. Another area of interest is the investigation of 1-(4-Bromo-2-chlorophenyl)ethenyl dimethyl phosphate's potential as an antioxidant and its role in protecting against oxidative stress and neurodegeneration. Additionally, further studies are needed to determine the safety and efficacy of 1-(4-Bromo-2-chlorophenyl)ethenyl dimethyl phosphate in humans.
合成法
The synthesis of 1-(4-Bromo-2-chlorophenyl)ethenyl dimethyl phosphate involves the reaction of 4-bromo-2-chlorobenzaldehyde with dimethyl phosphite in the presence of a base. The resulting product is then treated with acetic anhydride to yield 1-(4-Bromo-2-chlorophenyl)ethenyl dimethyl phosphate.
科学的研究の応用
1-(4-Bromo-2-chlorophenyl)ethenyl dimethyl phosphate has been extensively studied for its potential applications in scientific research. It has been used as a tool to study the role of acetylcholinesterase in the regulation of the nervous system. 1-(4-Bromo-2-chlorophenyl)ethenyl dimethyl phosphate has also been investigated for its potential use in the treatment of Alzheimer's disease and other neurological disorders.
特性
CAS番号 |
17702-64-6 |
|---|---|
製品名 |
1-(4-Bromo-2-chlorophenyl)ethenyl dimethyl phosphate |
分子式 |
C10H10BrCl2O4P |
分子量 |
375.96 g/mol |
IUPAC名 |
[(E)-1-(4-bromo-2-chlorophenyl)-2-chloroethenyl] dimethyl phosphate |
InChI |
InChI=1S/C10H10BrCl2O4P/c1-15-18(14,16-2)17-10(6-12)8-4-3-7(11)5-9(8)13/h3-6H,1-2H3/b10-6+ |
InChIキー |
PZJVGIQCSHKOGJ-UXBLZVDNSA-N |
異性体SMILES |
COP(=O)(OC)O/C(=C/Cl)/C1=C(C=C(C=C1)Br)Cl |
SMILES |
COP(=O)(OC)OC(=CCl)C1=C(C=C(C=C1)Br)Cl |
正規SMILES |
COP(=O)(OC)OC(=CCl)C1=C(C=C(C=C1)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



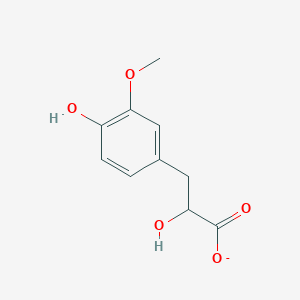
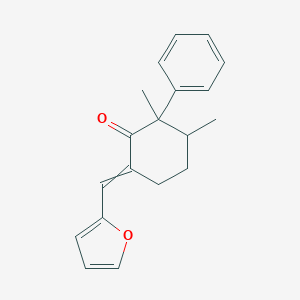

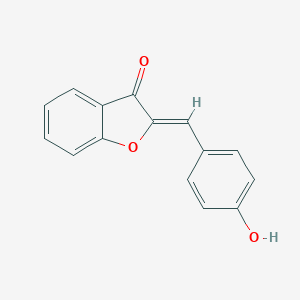
![N-(2-hydroxysulfonothioyloxyethyl)-4-[(2S)-2-methoxycyclohexyl]butan-1-amine](/img/structure/B231279.png)
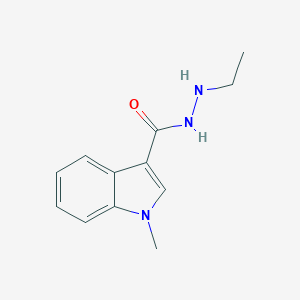
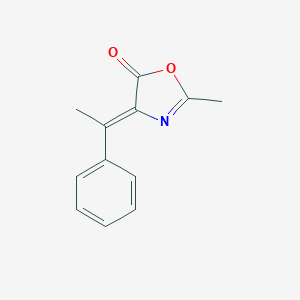

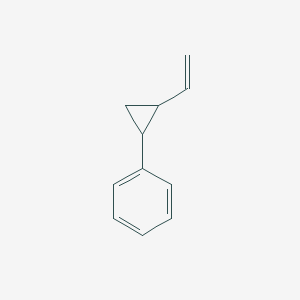
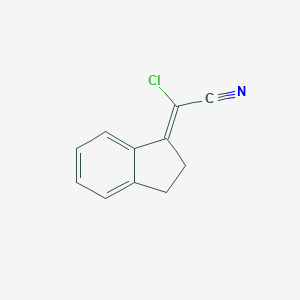
![(1S,2R,7R,9S,11R)-2,6,6,9-tetramethyltricyclo[5.4.0.02,9]undecane-8,11-diol](/img/structure/B231303.png)

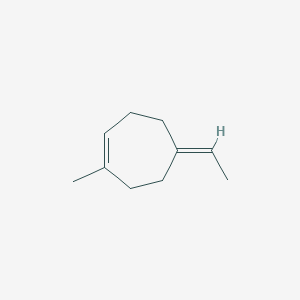
![2-Methoxy[1]benzothieno[2,3-c]quinoline](/img/structure/B231314.png)